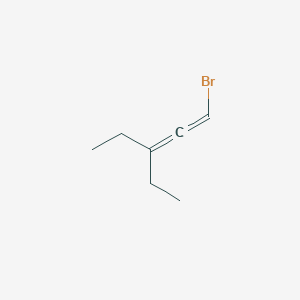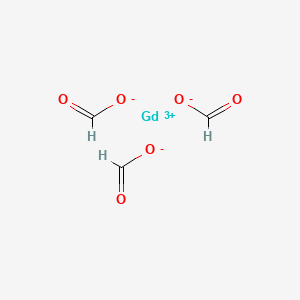
4-Benzylphenyl glycidyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to a glycidyl ether moiety. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, polymers, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-Benzylphenyl glycidyl ether is through the Williamson Ether Synthesis. This involves the reaction of a phenoxide ion with an epoxide. The phenoxide ion is typically generated by deprotonating 4-benzylphenol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). The resulting phenoxide ion then undergoes nucleophilic substitution with an epoxide, such as epichlorohydrin, to form the glycidyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylphenyl glycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Mécanisme D'action
The mechanism of action of 4-Benzylphenyl glycidyl ether primarily involves its reactivity as an epoxide. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl glycidyl ether: Similar in structure but lacks the additional phenyl ring.
Phenyl glycidyl ether: Contains a phenyl ring but lacks the benzyl group.
Allyl glycidyl ether: Contains an allyl group instead of a benzyl group.
Uniqueness
4-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual aromatic structure enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .
Propriétés
Numéro CAS |
5296-38-8 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-[(4-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)17-11-16-12-18-16/h1-9,16H,10-12H2 |
Clé InChI |
DBKAISGEIQPDSR-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


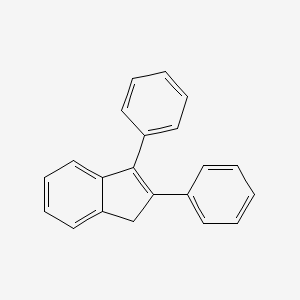
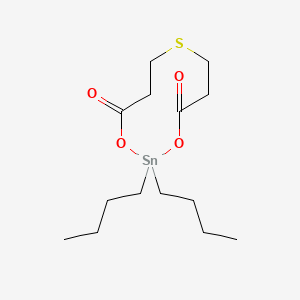
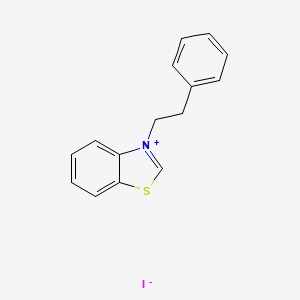

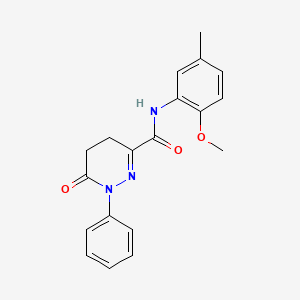
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
